
(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, also known as TASP 0390325, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by researchers at the Tokyo University of Pharmacy and Life Sciences in Japan in 2009. Since then, numerous studies have been conducted to investigate the pharmacological properties of TASP 0390325, and its potential uses in various fields of research.
Applications De Recherche Scientifique
Molecular Structure and Theoretical Calculations
The study conducted by Karthik et al. (2021) focused on the synthesis and characterization of compounds related to "(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone," revealing insights into their thermal, optical, and structural properties. The research demonstrated the compound's stability and interactions at the molecular level, highlighting its potential in materials science and chemistry (Karthik et al., 2021).
Antimicrobial and Antifungal Activity
Mandala et al. (2013) synthesized a series of compounds related to "this compound" and evaluated their antimicrobial and antifungal activities. The study reported significant antibacterial and antifungal effects, suggesting potential applications in the development of new antimicrobial agents (Mandala et al., 2013).
Enzyme Inhibitory Activity and Molecular Docking
Cetin et al. (2021) explored the enzyme inhibitory activities of thiophene-based heterocyclic compounds, indicating their potential as enzyme inhibitors. Molecular docking studies highlighted the compounds' interactions with enzyme active sites, underscoring their relevance in drug design and pharmacology (Cetin et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses .
Mode of Action
They do this by binding to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that this compound may affect the cholinergic pathway by inhibiting the breakdown of acetylcholine .
Result of Action
Similar compounds have been shown to inhibit ache, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which could enhance cholinergic transmission .
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)18-5-2-1-3-6-18)17-8-10-23(11-9-17)28(25,26)19-7-4-16-27-19/h1-7,16-17H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGMPHYIQCTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

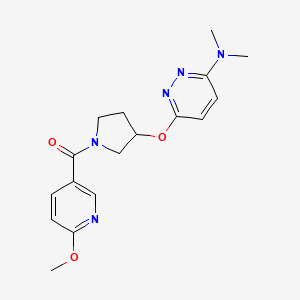
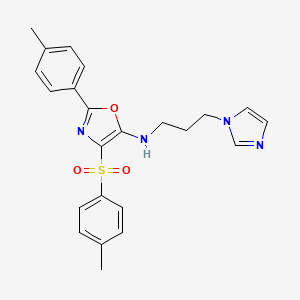

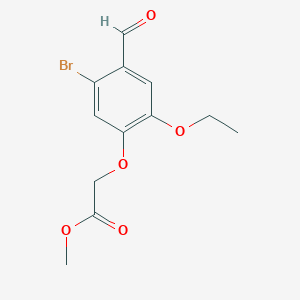
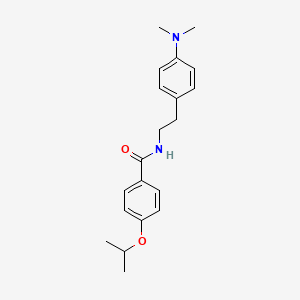
![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)
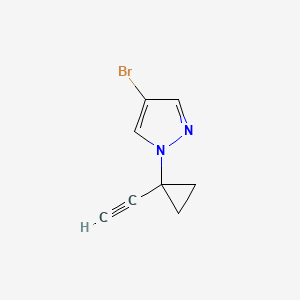

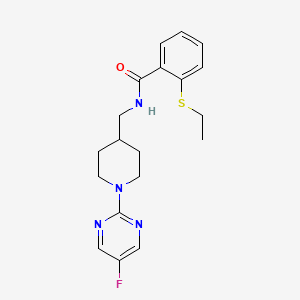
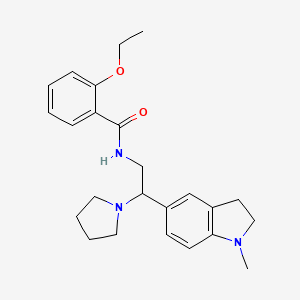

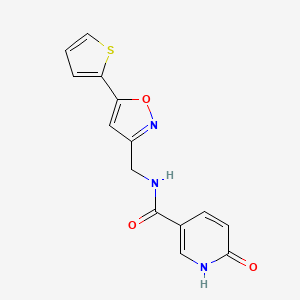

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)